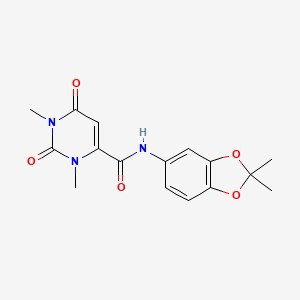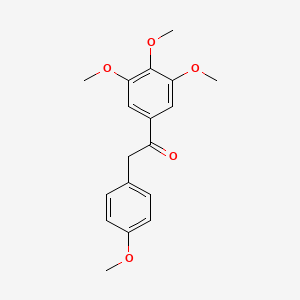![molecular formula C15H10N4O2 B11048400 [5-amino-4-cyano-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11048400.png)
[5-amino-4-cyano-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-4-CYANO-2-(4-METHOXYPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring substituted with amino, cyano, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-4-CYANO-2-(4-METHOXYPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with solvents at elevated temperatures to yield the desired cyanoacetamide derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the treatment of substituted aryl amines with cyanoacetates in the presence of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-4-CYANO-2-(4-METHOXYPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
5-AMINO-4-CYANO-2-(4-METHOXYPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-AMINO-4-CYANO-2-(4-METHOXYPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share similar structural motifs and have comparable pharmacological properties.
Cyanoacetamides: These compounds are also used as building blocks in organic synthesis and have similar reactivity patterns.
Uniqueness
What sets 5-AMINO-4-CYANO-2-(4-METHOXYPHENYL)-3(2H)-FURANYLIDENMETHYL CYANIDE apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C15H10N4O2 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
2-[5-amino-4-cyano-2-(4-methoxyphenyl)furan-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C15H10N4O2/c1-20-11-4-2-9(3-5-11)14-13(10(6-16)7-17)12(8-18)15(19)21-14/h2-5,14H,19H2,1H3 |
InChI Key |
XWIMIYVBDNFPIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C#N)C#N)C(=C(O2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([(3-Chlorophenyl)amino]methyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B11048317.png)
![1-[(4-Chloroanilino)methyl]-4-(4-fluorophenyl)-N~3~-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11048322.png)
![2-amino-7-(4-hydroxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11048329.png)
![1-Ethanone, 1-(3,4-dimethoxyphenyl)-2-[[1-(phenylmethyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-](/img/structure/B11048335.png)
![2-{2-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B11048344.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11048364.png)

![2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11048367.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11048377.png)

![4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11048381.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11048386.png)

